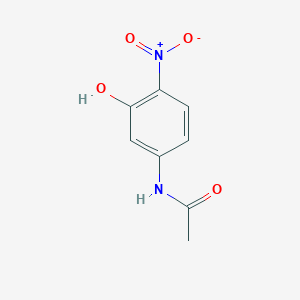

Acetamide, N-(3-hydroxy-4-nitrophenyl)-

Description

Contextualization within Aromatic Nitroacetamides and Phenolic Amides

The chemical identity of Acetamide (B32628), N-(3-hydroxy-4-nitrophenyl)- is defined by its constituent functional groups, which place it within two significant families of organic compounds: aromatic nitroacetamides and phenolic amides.

Aromatic Nitroacetamides: This class of compounds is characterized by an aromatic ring that is substituted with both a nitro group (-NO2) and an acetamide group (-NHCOCH3). Aromatic nitro compounds are pivotal in synthetic organic chemistry, often serving as versatile intermediates for producing a wide array of more complex molecules, including pharmaceuticals and dyes. jcbsc.orgnumberanalytics.comnumberanalytics.com The nitro group is a potent electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring, making it less reactive toward electrophilic substitution and more susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.comnih.gov The presence of the acetamide group further modifies the electronic environment of the molecule. Aromatic nitro compounds are foundational in the synthesis of amines through the reduction of the nitro group. nih.gov

Phenolic Amides: This group consists of molecules that contain a phenolic hydroxyl (-OH) group and an amide (-CONH-) linkage attached to an aromatic ring. Phenolic amides are a subject of considerable research due to their diverse biological activities. rsc.org Studies have demonstrated that various phenolic amides exhibit antioxidant and anti-inflammatory properties. rsc.org Some have also been investigated for their role as inhibitors of specific metabolic pathways, such as de novo nucleotide biosynthesis. berscience.orgnih.govnih.gov The combination of a phenol (B47542) and an amide functional group allows for a range of interactions, including hydrogen bonding, which can be crucial for biological activity.

Acetamide, N-(3-hydroxy-4-nitrophenyl)- is a unique molecule that embodies the structural features of both these classes. The interplay between the electron-withdrawing nitro group, the hydrogen-bonding capable hydroxyl group, and the amide linkage dictates its specific chemical reactivity and potential applications in research.

Academic Research Trajectories and Significance

While direct and extensive academic research specifically focused on Acetamide, N-(3-hydroxy-4-nitrophenyl)- is limited in publicly available literature, its significance can be inferred from the intense investigation of its structural isomers, particularly N-(4-hydroxy-3-nitrophenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide. nih.gov These isomers are frequently studied as nitrated derivatives of the widely used analgesic and antipyretic drug, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen (B1664979). nih.govresearchgate.net

Research into these related nitro-isomers often centers on their formation during the metabolic processing or oxidative stress-induced reactions of paracetamol. nih.govresearchgate.net For instance, N-(4-hydroxy-3-nitrophenyl)acetamide has been identified as a major product formed in certain reactions involving paracetamol, which is relevant to understanding the drug's pharmacology and toxicology. nih.gov The study of these isomers helps to elucidate the mechanisms of drug metabolism and the potential formation of toxic byproducts.

Given that Acetamide, N-(3-hydroxy-4-nitrophenyl)- is an isomer of these well-researched compounds, it represents a valuable subject for comparative studies. Research into its synthesis, characterization, and potential biological activity could provide crucial insights into how the specific placement of the hydroxyl and nitro groups on the phenyl ring affects the molecule's properties and interactions. The synthesis of related aromatic nitro compounds often involves the nitration of a precursor molecule, such as an acetanilide (B955) derivative. jcbsc.orgresearchgate.net For Acetamide, N-(3-hydroxy-4-nitrophenyl)-, a potential precursor is 3-Acetamidophenol. chemsrc.com

The study of this specific isomer could contribute to a more comprehensive understanding of the structure-activity relationships within this class of nitrated phenolic amides. Its distinct substitution pattern may lead to unique chemical behavior and biological effects, warranting further investigation to determine its specific significance in fields such as medicinal chemistry and toxicology.

Chemical Data for Acetamide, N-(3-hydroxy-4-nitrophenyl)-

| Property | Value |

| CAS Number | 712-34-5 |

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | N-(3-hydroxy-4-nitrophenyl)acetamide |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)N+[O-])O |

| InChI Key | FULKEVNWMGUXNQ-UHFFFAOYSA-N |

Data sourced from Guidechem and Chemsrc. chemsrc.comguidechem.com

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5(11)9-6-2-3-7(10(13)14)8(12)4-6/h2-4,12H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULKEVNWMGUXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436435 | |

| Record name | Acetamide, N-(3-hydroxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-34-5 | |

| Record name | Acetamide, N-(3-hydroxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Acetamide, N 3 Hydroxy 4 Nitrophenyl and Its Analogs

Direct Synthesis Approaches for Acetamide (B32628), N-(3-hydroxy-4-nitrophenyl)-

The direct synthesis of Acetamide, N-(3-hydroxy-4-nitrophenyl)- can be approached through several methodologies, including innovative electrochemical techniques and established chemical pathways.

Electrochemical Synthetic Routes for Nitroacetaminophen Derivatives

A green and regioselective electrochemical approach has been developed for the synthesis of nitroacetaminophen derivatives. This method involves the electrochemical oxidation of acetaminophen (B1664979) in the presence of a nitrite (B80452) ion, which acts as a nucleophile. The process is noted for being a reagentless and environmentally friendly facile method for producing nitro derivatives of acetaminophen.

Established Chemical Synthesis Pathways

The established chemical synthesis of Acetamide, N-(3-hydroxy-4-nitrophenyl)- typically involves the nitration of 3-acetamidophenol. In this electrophilic aromatic substitution reaction, the acetamido and hydroxyl groups on the benzene (B151609) ring direct the incoming nitro group. The acetamido group is an ortho-, para-director, while the hydroxyl group is also an ortho-, para-director. Due to the positions of these substituents, the nitration is directed to the position ortho to the hydroxyl group and meta to the acetamido group, or ortho to the acetamido group and meta to the hydroxyl group.

A common procedure involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to favor the formation of the desired isomer and minimize the production of byproducts. Phenols are highly reactive towards nitration and can even be nitrated by dilute nitric acid.

Synthesis of Positional Isomers and Closely Related Derivatives

The synthesis of positional isomers and other closely related derivatives of Acetamide, N-(3-hydroxy-4-nitrophenyl)- often employs similar strategies of acetylation and nitration, with variations in the starting materials and reaction conditions to achieve the desired substitution pattern.

Synthesis of N-(4-hydroxy-3-nitrophenyl)acetamide

N-(4-hydroxy-3-nitrophenyl)acetamide is a significant positional isomer. Its synthesis is well-documented and can be achieved through a couple of primary routes. One method involves the nitration of N-(4-hydroxyphenyl)acetamide (paracetamol). The treatment of acetaminophen with nitrous acid under mildly acidic to neutral conditions can lead to the formation of 3-nitro-4-acetamidophenol. This reaction is believed to proceed via an N-acetyl-p-benzoquinone imine intermediate.

Another approach involves the acetylation of 4-amino-2-nitrophenol. This method provides a more direct route to the desired isomer.

The synthesis of N-(4-hydroxy-3-nitrophenyl)acetamide often involves a combination of acetylation and nitration reactions. For instance, N-phenylacetamide can be nitrated using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of ortho and para isomers, with the para isomer, N-(4-nitrophenyl)acetamide, being the major product due to steric hindrance from the acetamido group. This intermediate can then be further processed to yield the final product. The nitration of N-phenylacetamide is an exothermic reaction, and the temperature must be carefully controlled to prevent the formation of dinitro products.

Alternatively, starting with 4-hydroxy-2-nitroaniline, acetylation using acetic anhydride (B1165640) can be employed to synthesize the related isomer, N-(4-hydroxy-2-nitrophenyl)acetamide. A similar strategy can be applied to synthesize N-(4-hydroxy-3-nitrophenyl)acetamide from the corresponding aminonitrophenol.

| Starting Material | Reagents | Product |

| Acetaminophen | Sodium Nitrite, Acetic Acid | 3-Nitro-4-acetamidophenol |

| N-phenylacetamide | Nitric Acid, Sulfuric Acid | N-(4-nitrophenyl)acetamide |

| 4-hydroxy-2-nitroaniline | Acetic Anhydride | N-(4-hydroxy-2-nitrophenyl)acetamide |

Synthesis of N-(4-Formyl-3-hydroxy-phenyl)-acetamide Derivatives

The synthesis of N-(4-Formyl-3-hydroxy-phenyl)-acetamide derivatives introduces a formyl group to the aromatic ring, which can be achieved through various methods. One common approach is the Vilsmeier-Haack reaction, where a substituted phenol (B47542) is formylated using a mixture of phosphoryl chloride and dimethylformamide.

Another strategy involves the catalytic hydrogenation of a nitrophenol derivative followed by acetylation and subsequent formylation. For instance, 4-nitrophenol (B140041) can be reduced to 4-aminophenol (B1666318), which is then acetylated to form N-(4-hydroxyphenyl)acetamide. This intermediate can then undergo formylation to introduce the aldehyde group.

A reflux method can also be utilized, where N-(4-hydroxyphenyl)acetamide is heated with a suitable reagent to introduce the formyl group.

| Method | Starting Materials | Key Reagents | Product |

| One-Pot Synthesis | Nitrobenzene (B124822) | Reducing agent, Acetylating agent, Formylating agent (e.g., Vilsmeier-Haack) | N-(4-Formyl-3-hydroxy-phenyl)-acetamide |

| Catalytic Reduction | 4-Nitrophenol | H2/Catalyst, Acetylating agent, Formylating agent | N-(4-Formyl-3-hydroxy-phenyl)-acetamide |

| Reflux Method | N-(4-hydroxyphenyl)acetamide | Formylating agent | N-(4-Formyl-3-hydroxy-phenyl)-acetamide |

One-Pot Synthetic Methods from Precursors

One-pot syntheses offer an efficient approach to constructing nitrophenyl acetamide derivatives by minimizing sequential purification steps, thereby saving time and resources. A notable example is the one-pot synthesis of N-(4-hydroxyphenyl)acetamide, a structural isomer of the target compound, from nitrobenzene. This process utilizes a Pd(II)-dppb complex as a catalyst for the reductive carbonylation of nitrobenzene in a dilute acetic acid solvent system. mdpi.com Under optimized conditions, this reaction can achieve a high selectivity for the desired product. mdpi.com While this method leads to a mixture of acetaminophen and N-phenylacetamide, it demonstrates the feasibility of a one-pot approach to generate hydroxyphenyl acetamides from nitroaromatic precursors. mdpi.com

Another one-pot methodology involves the mechanochemical hydrogenation and acetylation of 4-nitrophenol to produce 4-aminophenol and paracetamol. rsc.org This solvent-free approach uses a palladium on carbon (Pd/C) catalyst and acetic anhydride. rsc.org The efficiency and selectivity of this reaction are influenced by the method of acetic anhydride delivery. rsc.org

Furthermore, a one-pot, three-component reaction has been developed for the synthesis of certain acetamide derivatives. For instance, the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, arylglyoxals, and acetamide can be achieved by refluxing the components in acetonitrile (B52724), yielding the desired N-acyl-alpha-amino-beta-dicarbonyl compounds without the need for a catalyst. nih.gov

Catalytic Reduction and Subsequent Acetylation

A common and versatile method for the synthesis of hydroxyphenyl acetamides is the catalytic reduction of a nitrophenol precursor to an aminophenol, followed by acetylation. The catalytic hydrogenation of p-nitrophenol to p-aminophenol is a well-established process that can be carried out using various catalysts, with platinum on carbon (Pt/C) being a particularly effective choice. acs.org The reaction kinetics are influenced by factors such as solvent polarity, catalyst loading, and hydrogen pressure. acs.org

Following the reduction, the resulting aminophenol is acetylated. In a stepwise process for the production of N-acetyl-p-aminophenol, p-nitrophenol is hydrogenated in the presence of a palladium-on-charcoal catalyst. google.com After a partial reduction, acetic anhydride is added to the reaction mixture to acetylate the newly formed p-aminophenol. google.com

More integrated approaches, such as one-pot hydrogenation and acetylation of 4-nitrophenol, have also been developed. These methods can utilize reusable nickel nanoparticle catalysts and are conducted under elevated temperature and hydrogen pressure. rsc.org Spectroscopic techniques are often employed to monitor the conversion of 4-nitrophenol to 4-aminophenol and to identify any byproducts. nih.gov

Reflux-Based Formylation Processes

Reflux-based formylation is a useful technique for the N-formylation of amines, which can be applied to aminophenol precursors. A practical and convenient procedure involves the use of aqueous 85% formic acid in a solvent such as toluene, with a Dean-Stark trap to remove water. scispace.com The reaction mixture is heated under reflux, and this method offers several advantages, including the use of an inexpensive and readily available formylating agent and the avoidance of strictly anhydrous conditions. scispace.com This process is generally high-yielding and can be selective for N-formylation in the presence of other functional groups like hydroxyls. scispace.com While primary and secondary amines are readily formylated under these conditions, some anilines with electron-withdrawing groups, such as p-nitroaniline, may be less reactive. scispace.com

Synthesis of Halogenated Nitrophenyl Acetamides (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide)

The introduction of halogen atoms onto the nitrophenyl acetamide scaffold can significantly influence the compound's properties. The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide provides a clear example of how these molecules are constructed. The process begins with the reaction of 4-fluoro-3-nitroaniline (B182485) with 2-chloroacetyl chloride. nih.govscielo.br This acylation reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et3N), to neutralize the hydrochloric acid byproduct. nih.govscielo.br The reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for an extended period to ensure completion. scielo.brscielo.br Dichloromethane (DCM) or chloroform (B151607) (CHCl3) are commonly used as solvents for this transformation. nih.govscielo.br After the reaction is complete, the product is isolated through extraction and purified by recrystallization, often from an ethanol/water mixture, to yield the final product. scielo.br

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 4-fluoro-3-nitroaniline | 2-chloroacetyl chloride | Triethylamine (Et3N) | Dichloromethane (DCM) or Chloroform (CHCl3) | 0 °C to room temperature, 20 hours | 80% |

Synthesis of Alkoxy- and Alkyl-Substituted Nitrophenyl Acetamides (e.g., N-(4-methoxy-2-nitrophenyl)acetamide)

Alkoxy and alkyl groups can be incorporated into the nitrophenyl acetamide structure to modulate its electronic and steric properties. The synthesis of N-(4-methoxy-2-nitrophenyl)acetamide is achieved through the acetylation of 4-methoxy-2-nitroaniline. iucr.orgnih.gov This reaction is typically carried out using acetic anhydride as the acetylating agent in a glacial acetic acid solvent. iucr.orgnih.gov The reaction proceeds at room temperature with continuous stirring for approximately 18 hours. iucr.orgnih.gov Following the reaction, the product is isolated by removing the solvent under vacuum and then purified by recrystallization from an aqueous solution. iucr.orgnih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions |

|---|---|---|---|

| 4-methoxy-2-nitroaniline | Acetic anhydride | Glacial acetic acid | Room temperature, 18 hours, continuous stirring |

Synthesis of Derivatives with Extended Phenoxy Moieties (e.g., 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide)

To create more complex structures, extended phenoxy moieties can be attached to the acetamide nitrogen. The synthesis of 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide involves the reaction of 3,5-dihydroxytoluene with 2-chloro-N-(4-nitrophenyl)acetamide. mdpi.com This nucleophilic substitution reaction is facilitated by a base, such as potassium carbonate, and is often catalyzed by sodium iodide. mdpi.com The reaction is carried out in a solvent like acetonitrile under reflux at an elevated temperature (110 °C) for about 16 hours. mdpi.com The product is then isolated by extraction and dried. mdpi.com Further functionalization, such as the alkylation of the remaining hydroxyl group, can be achieved by reacting the intermediate with an alkyl halide, for example, 1-bromohexane, in the presence of potassium carbonate and sodium iodide under reflux. mdpi.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Conditions |

|---|---|---|---|---|

| 3,5-dihydroxytoluene | 2-chloro-N-(4-nitrophenyl)acetamide | Potassium carbonate / Sodium iodide | Acetonitrile | Reflux, 110 °C, 16 hours |

Synthesis of Complex Macrocyclic Derivatives Incorporating Nitrophenylacetamide Fragments (e.g., Thiacalixarenes)

Nitrophenylacetamide fragments can be incorporated into larger macrocyclic structures, such as thiacalixarenes, to create receptors with specific binding properties. The synthesis of these complex derivatives involves the functionalization of the thiacalix nih.govarene scaffold. beilstein-journals.org For example, p-tert-butylthiacalix nih.govarenes can be selectively substituted at the lower rim by reacting them with reagents like 2-bromo-N-(4'-nitrophenyl)acetamide. researchgate.net The regioselectivity of this alkylation can be controlled by the choice of base (e.g., cesium carbonate) and solvent (e.g., acetone). beilstein-journals.orgresearchgate.net These reactions are typically carried out under reflux for extended periods. researchgate.net The introduction of the N-(4'-nitrophenyl)acetamide group provides a polar NH moiety capable of interacting with guest molecules and a chromophoric unit for spectrophotometric analysis. beilstein-journals.orgnih.gov

Microbial Transformations and Biosynthesis of Nitrated N-(2-hydroxyphenyl)acetamides

The biosynthesis of nitrated N-(hydroxyphenyl)acetamides represents a fascinating intersection of microbial metabolism and xenobiotic transformation. Certain microorganisms possess the enzymatic machinery to introduce nitro groups onto aromatic precursors. For instance, endophytic fungi isolated from plants containing benzoxazinoids, when cultured in a nitrate-rich environment, can transform 2-acetamidophenol (B195528) into N-(2-hydroxy-3-nitrophenyl) acetamide and N-(2-hydroxy-5-nitrophenyl) acetamide. nih.gov

Similarly, soil bacteria such as Aminobacter aminovorans and Paenibacillus polymyxa have been identified to produce N-(2-hydroxy-5-nitrophenyl) acetamide when cultured in specific media. nih.gov These transformations are significant as they represent a biological pathway for the formation of these nitrated compounds. The process often begins with the microbial degradation of larger molecules, like the plant defense compound 2-benzoxazolinone (B145934) (BOA), to 2-aminophenol. nih.govnih.gov This intermediate is then converted to 2-acetamidophenol, which serves as the direct substrate for microbial nitration. nih.gov

Further microbial metabolism of these nitrated compounds can lead to detoxification products. For example, incubation of N-(2-hydroxy-5-nitrophenyl) acetamide with bacteria like Pseudomonas laurentiana or the yeast Papiliotrema baii results in the formation of its glucoside derivative. nih.gov In another instance, the fungus Actinomucor elegans was found to synthesize 2-acetamido-4-nitrophenyl sulfate (B86663) from the same substrate. nih.govnih.gov These transformations highlight the diverse metabolic capabilities of microorganisms in modifying aromatic acetamides.

| Microorganism(s) | Substrate | Product(s) | Reference |

|---|---|---|---|

| Endophytic Fungi | 2-Acetamidophenol | N-(2-hydroxy-3-nitrophenyl) acetamide, N-(2-hydroxy-5-nitrophenyl) acetamide | nih.gov |

| Aminobacter aminovorans, Paenibacillus polymyxa | 2-Acetamidophenol | N-(2-hydroxy-5-nitrophenyl) acetamide | nih.govnih.gov |

| Pseudomonas laurentiana, Papiliotrema baii | N-(2-hydroxy-5-nitrophenyl) acetamide | N-(2-hydroxy-5-nitrophenyl) acetamide glucoside | nih.gov |

| Actinomucor elegans | N-(2-hydroxy-5-nitrophenyl) acetamide | 2-Acetamido-4-nitrophenyl sulfate | nih.govnih.gov |

Purification and Isolation Techniques

The successful synthesis of Acetamide, N-(3-hydroxy-4-nitrophenyl)- necessitates robust purification methods to remove unreacted starting materials, isomeric byproducts, and other impurities. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. jcbsc.org The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For nitrated acetamides, which are often crystalline solids, this method can be highly effective. nih.gov

The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then cooled slowly, allowing the desired compound to crystallize out in a purer form, while the impurities remain dissolved in the mother liquor. jcbsc.org For compounds like N-(4-hydroxy-2-nitrophenyl)acetamide and N-(4-methoxy-2-nitrophenyl)acetamide, recrystallization from aqueous solutions has been successfully employed. nih.goviucr.org Binary solvent mixtures, such as ethanol-water, are also commonly used to achieve the desired solubility profile for effective purification of related nitroacetanilides. jcbsc.org The selection of the appropriate solvent is critical and is often determined empirically to maximize the recovery of the pure product.

Flash column chromatography is a rapid and efficient method for purifying chemical mixtures, making it indispensable in synthetic organic chemistry. orgsyn.orgwfu.edu This technique utilizes a stationary phase, typically silica (B1680970) gel with a particle size of 40-63 μm, packed into a column. orgsyn.org A mobile phase (eluent) is forced through the column under positive pressure, usually with compressed air. youtube.com

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For a compound like Acetamide, N-(3-hydroxy-4-nitrophenyl)-, which is relatively polar due to the hydroxyl, nitro, and amide groups, a polar stationary phase like silica gel is appropriate. The process begins with selecting a suitable eluent system, often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), guided by preliminary analysis using Thin Layer Chromatography (TLC). rochester.edu The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu The crude sample is loaded onto the top of the column and eluted with the chosen solvent system, collecting fractions that are then analyzed to isolate the pure product. youtube.com

For challenging separations or for the isolation of minor impurities for structural characterization, preparative scale High-Performance Liquid Chromatography (HPLC) is a powerful tool. warwick.ac.uknih.gov Unlike analytical HPLC, which aims to identify and quantify compounds, preparative HPLC is used to isolate and purify valuable products in quantities ranging from milligrams to grams. warwick.ac.uklcms.cz

The process involves scaling up a method developed on an analytical column. lcms.cz The crude mixture is injected onto a larger preparative column packed with a suitable stationary phase (e.g., C18 for reverse-phase chromatography). A mobile phase is pumped through the column to elute the components, which are detected as they exit. A fraction collector is used to isolate the peaks corresponding to the main compound and any impurities. ajrconline.org This technique is particularly useful for separating closely related isomers or for purifying trace impurities that are difficult to remove by other means. waters.com The collected fractions are then analyzed for purity, and the solvent is removed to yield the isolated compound. waters.com

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of Acetamide, N-(3-hydroxy-4-nitrophenyl)- is largely dictated by the interplay of the functional groups attached to the aromatic ring. The introduction of the nitro group is a key transformation governed by a well-understood reaction mechanism.

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. ijarsct.co.inathabascau.ca The most common method for nitration involves the use of a "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). jcbsc.orgmasterorganicchemistry.com

The mechanism proceeds in three main steps:

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. ijarsct.co.inmasterorganicchemistry.com

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. researchgate.net This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ)-complex. athabascau.canih.gov The formation of this complex is typically the rate-determining step of the reaction. nih.gov

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group. masterorganicchemistry.com This restores the stable aromatic π-system, yielding the final nitroaromatic product. researchgate.net

In the synthesis of Acetamide, N-(3-hydroxy-4-nitrophenyl)-, the starting material is 3-acetamidophenol. The existing substituents on the ring—the hydroxyl (-OH) group and the acetamido (-NHCOCH₃) group—are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. The nitration occurs at the position ortho to the hydroxyl group and meta to the acetamido group, a regioselectivity influenced by the combined directing effects of both groups and steric considerations.

| Step | Description | Key Species Involved | Reference |

|---|---|---|---|

| 1 | Generation of the nitronium ion electrophile. | HNO₃, H₂SO₄, NO₂⁺ | ijarsct.co.inmasterorganicchemistry.com |

| 2 | Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation. | Aromatic ring, NO₂⁺, Sigma Complex (Arenium ion) | athabascau.canih.gov |

| 3 | Deprotonation of the sigma complex to restore aromaticity. | Sigma Complex, H₂O (or HSO₄⁻), Nitroaromatic product | masterorganicchemistry.comresearchgate.net |

Reactions of Aldehyde Functionality in Formylated Derivatives (e.g., Aldol (B89426) Condensation)

While specific literature detailing the aldol condensation of formylated derivatives of Acetamide, N-(3-hydroxy-4-nitrophenyl)- is not extensively documented, the general reactivity of hydroxybenzaldehydes provides a strong precedent for such transformations. The aldehyde group, being a versatile functional group, is amenable to a variety of carbon-carbon bond-forming reactions.

In analogous compounds, the formyl group (–CHO) attached to the aromatic ring is a key site for nucleophilic attack. The aldol condensation, a cornerstone reaction in organic synthesis, would involve the deprotonation of an enolizable carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylated acetamide derivative. This reaction would lead to the formation of a β-hydroxy carbonyl compound, which can subsequently undergo dehydration to yield an α,β-unsaturated carbonyl system. The reaction conditions, such as the choice of base and solvent, would be critical in controlling the reaction outcome and selectivity.

Reduction Reactions of Nitro and Formyl Groups

The reduction of nitro and formyl groups in derivatives of N-(3-hydroxy-4-nitrophenyl)acetamide is a fundamental transformation for the synthesis of various functionalized molecules, particularly amines and alcohols.

Nitro Group Reduction: The aromatic nitro group is readily reduced to a primary amino group (–NH2) using a variety of reagents and catalytic systems. This transformation is pivotal for producing aminophenol derivatives, which are valuable intermediates in pharmaceuticals and materials science. Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like platinum on carbon (Pt/C), palladium on carbon (Pd/C), or Raney Nickel under a hydrogen atmosphere. acs.orgnih.govrsc.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the reaction's efficiency and selectivity. acs.orgunive.it The reaction proceeds through intermediates such as nitroso and hydroxylamine (B1172632) species. unimi.it

Chemical Reduction: A diverse array of chemical reducing agents can achieve this conversion. Systems like sodium borohydride (B1222165) (NaBH4) in the presence of transition metal catalysts (e.g., Ni(PPh3)4), or borane-tetrahydrofuran (B86392) complex (BH3-THF) are effective. jrfglobal.comjsynthchem.com Metal-free options, such as using tetrahydroxydiboron (B82485) or trichlorosilane (B8805176) (HSiCl3) with a tertiary amine, offer milder and more chemoselective alternatives. organic-chemistry.org For instance, the reduction of nitrophenols is often a benchmark reaction to test new catalytic systems. unimi.it

Formyl Group Reduction: A formyl group, if present on the aromatic ring, can be reduced to a hydroxymethyl group (–CH2OH). Standard reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for this purpose. The chemoselectivity of the reduction can be controlled; for example, NaBH4 is generally selective for carbonyl groups over nitro groups under standard conditions.

The following table summarizes various catalytic systems used for the reduction of related nitroaromatic compounds.

| Catalyst/Reagent | Substrate | Product | Key Features |

| Pt/C, H₂ | p-Nitrophenol | p-Aminophenol | High catalytic activity; kinetics studied. acs.org |

| Au₃₆(SR)₂₄ clusters, H₂ | Nitrobenzene | p-Aminophenol | Exclusive formation of p-aminophenol with ~100% selectivity. rsc.org |

| Pd/C, H₂ | Nitrobenzene | p-Aminophenol | Widely used catalyst system. nih.gov |

| BH₃-THF | o-Nitrophenol derivatives | o-Aminophenol derivatives | Chemoselective reduction of the nitro group adjacent to a hydroxyl group. jrfglobal.com |

| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatic compounds | Aromatic amines | Effective reduction of nitro groups that are typically resistant to NaBH₄ alone. jsynthchem.com |

Nucleophilic Substitution Reactions Involving the Acetamide Moiety

The acetamide moiety (–NHCOCH3) itself is generally not a primary site for nucleophilic substitution under mild conditions. The amide bond is relatively stable due to resonance delocalization. However, under more forcing conditions, it can undergo hydrolysis.

Amide Hydrolysis:

Acidic Hydrolysis: In the presence of strong mineral acids (e.g., HCl, H2SO4) and heat, the amide can be hydrolyzed to yield the corresponding aminophenol and acetic acid. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), followed by heating, will also cleave the amide bond. This reaction, known as saponification, results in the formation of the aminophenolate salt and an acetate (B1210297) salt.

Oxidative Transformations of Acetamides and Nitrated Product Formation

The synthesis of N-(3-hydroxy-4-nitrophenyl)acetamide and its isomers often involves oxidative processes, particularly the nitration of precursor molecules. The phenolic hydroxyl and acetamide groups on the aromatic ring direct the position of electrophilic attack.

Nitration Reactions: The introduction of a nitro group onto a hydroxyphenyl acetamide backbone is a key synthetic step. This is typically achieved through electrophilic aromatic substitution.

Direct Nitration: Reagents like nitric acid (HNO3) in a solvent such as acetic acid can be used to nitrate (B79036) precursors like N-(2-hydroxyphenyl)acetamide to form products including N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl) acetamide. mdpi.com The reaction of N-phenylacetamide with a mixture of nitric and sulfuric acids is a classic method for producing N-(4-nitrophenyl) acetamide. jcbsc.org

Oxidative Nitration: Nitrated products can also arise from the reaction of precursor compounds with biological or chemical oxidants. For example, N-(4-hydroxyphenyl)acetamide (acetaminophen) reacts with oxidants derived from nitric oxide, such as peroxynitrite (PN) in the presence of CO2, to form N-(4-hydroxy-3-nitrophenyl)acetamide as a major product. nih.govresearchgate.net

Electrochemical Synthesis: Green and regioselective methods for synthesizing nitroacetaminophen derivatives have been developed using electrochemical oxidation. nih.gov This technique involves the oxidation of a precursor like acetaminophen at an electrode in the presence of a nitrite ion, which acts as a nucleophile, leading to the formation of the nitrated product. nih.govnih.gov This method avoids harsh reagents and offers high selectivity. nih.gov The electrochemical oxidation of acetaminophen generates N-acetyl-p-benzoquinone-imine (NAPQI), a reactive intermediate that can react with various nucleophiles. researchgate.netnih.gov

The table below outlines different methods for the formation of nitrated acetamide derivatives.

| Method | Precursor | Reagents/Conditions | Product(s) | Reference |

| Chemical Nitration | N-(2-hydroxyphenyl)acetamide | 65% HNO₃ in H₂O/AcOH at 0°C | N-(2-hydroxy-3-nitrophenyl)acetamide | mdpi.com |

| Oxidative Nitration | N-(4-hydroxyphenyl)acetamide (Acetaminophen) | Peroxynitrite (PN)/CO₂ | N-(4-hydroxy-3-nitrophenyl)acetamide | nih.govresearchgate.net |

| Electrochemical Synthesis | N-(4-hydroxyphenyl)acetamide (Acetaminophen) | Electrochemical oxidation in the presence of NO₂⁻ | Nitroacetaminophen derivatives | nih.govnih.gov |

| Microbial Transformation | 2-Acetamidophenol | Incubation with Aminobacter aminovorans | N-(2-hydroxy-5-nitrophenyl) acetamide, N-(2-hydroxy-3-nitrophenyl)acetamide | nih.gov |

Deprotonation Processes of Hydroxy and Amide Groups

The acidity of the phenolic hydroxyl (–OH) and amide (–NH) protons in N-(3-hydroxy-4-nitrophenyl)acetamide and its analogs dictates their reactivity, particularly in base-mediated reactions.

Phenolic Hydroxyl Group: The phenolic proton is the most acidic site in the molecule. Phenols are significantly more acidic than alcohols because the resulting phenoxide anion is stabilized by resonance, where the negative charge is delocalized into the aromatic ring. chemguide.co.uk This acidity is further enhanced by the presence of electron-withdrawing groups, such as the nitro group, on the ring, particularly when positioned ortho or para to the hydroxyl group. libretexts.org Therefore, N-(3-hydroxy-4-nitrophenyl)acetamide will readily react with bases like sodium hydroxide to form a sodium phenoxide salt. chemguide.co.uk

Amide N-H Group: The proton on the amide nitrogen is considerably less acidic than the phenolic proton, with a pKa typically in the range of 17-18 in water. While much less acidic than phenols (pKa ≈ 10), amides are more acidic than amines due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base. quora.com Deprotonation of the amide N-H generally requires a very strong base and is less common than the deprotonation of the phenolic hydroxyl group in aqueous media.

The relative acidity is clear: the phenolic -OH is the primary site of deprotonation. This is supported by crystal structure studies of related isomers which show the hydroxyl and amide groups participating in various intra- and intermolecular hydrogen bonds, indicating the availability of these protons for interaction. researchgate.netnih.gov The greater electronegativity of oxygen compared to nitrogen also means the O-H bond is more polarized, favoring proton loss. stackexchange.com

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule through the analysis of its vibrational modes. The FTIR spectrum of Acetamide (B32628), N-(3-hydroxy-4-nitrophenyl)- would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational frequencies include a broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amide is anticipated to appear around 3300-3500 cm⁻¹. A strong absorption peak corresponding to the C=O stretching of the amide group (Amide I band) is expected in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed between 1520-1570 cm⁻¹. Furthermore, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are predicted to produce strong bands around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for Acetamide, N-(3-hydroxy-4-nitrophenyl)-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, broad | 3200-3600 |

| Amide N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | >3000 |

| Amide C=O | Stretch (Amide I) | 1630-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| Amide N-H | Bend (Amide II) | 1520-1570 |

| Nitro N=O | Asymmetric Stretch | 1500-1560 |

| Nitro N=O | Symmetric Stretch | 1345-1385 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR for Structural Confirmation

The ¹H NMR spectrum of Acetamide, N-(3-hydroxy-4-nitrophenyl)- would provide valuable information on the number, connectivity, and chemical environment of the protons. The aromatic region of the spectrum is expected to show distinct signals for the three protons on the phenyl ring. The proton ortho to the nitro group would likely appear as a doublet at the most downfield position due to the strong electron-withdrawing nature of the nitro group. The other two aromatic protons would exhibit splitting patterns (doublet and doublet of doublets) dependent on their coupling with adjacent protons. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being solvent-dependent. The phenolic proton (O-H) would also present as a singlet, and its chemical shift can vary significantly with concentration and solvent. The methyl protons of the acetyl group would give rise to a sharp singlet in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Spectral Data for Acetamide, N-(3-hydroxy-4-nitrophenyl)-

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H (ortho to NO₂) | d | Highly downfield |

| Aromatic-H | d | |

| Aromatic-H | dd | |

| Amide N-H | s (broad) | Solvent dependent |

| Phenolic O-H | s | Solvent dependent |

| Acetyl CH₃ | s | Upfield |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Acetamide, N-(3-hydroxy-4-nitrophenyl)-, distinct signals are expected for each of the eight carbon atoms. The carbon atom of the carbonyl group in the amide linkage would appear at a significantly downfield chemical shift (typically 165-175 ppm). The aromatic carbons would resonate in the range of 110-160 ppm, with the carbons directly attached to the hydroxyl, nitro, and acetamido groups showing characteristic shifts influenced by the electronic effects of these substituents. The carbon atom bearing the nitro group would be shifted downfield, while the carbon attached to the hydroxyl group would also be in the downfield region. The methyl carbon of the acetyl group would be observed at a high-field position.

Table 3: Predicted ¹³C NMR Spectral Data for Acetamide, N-(3-hydroxy-4-nitrophenyl)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165-175 |

| Aromatic C-OH | Downfield |

| Aromatic C-NO₂ | Downfield |

| Aromatic C-NH | |

| Aromatic C-H | 110-140 |

| Aromatic C-H | 110-140 |

| Aromatic C-H | 110-140 |

| CH₃ (Acetyl) | Upfield |

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of atoms within a molecule. A NOESY spectrum of Acetamide, N-(3-hydroxy-4-nitrophenyl)- would reveal through-space correlations between protons that are close to each other, which is critical for confirming the regiochemistry of the substituents on the aromatic ring. For instance, a NOESY experiment could show correlations between the amide proton and the adjacent aromatic proton, as well as between the phenolic proton and its neighboring aromatic proton, thus confirming their relative positions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like Acetamide, N-(3-hydroxy-4-nitrophenyl)-. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the major observed species. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the compound, confirming its molecular formula (C₈H₈N₂O₄). The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the loss of specific functional groups, such as the acetyl or nitro groups.

Table 4: Predicted Mass Spectrometry Data for Acetamide, N-(3-hydroxy-4-nitrophenyl)-

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Upon ionization, typically forming a molecular ion [M]+• or a protonated molecule [M+H]+, the fragmentation of Acetamide, N-(3-hydroxy-4-nitrophenyl)- would likely proceed through several key pathways. A primary fragmentation event for aromatic amides is the cleavage of the amide bond. This could result in the formation of an acylium ion or the loss of the acetyl group. Another significant fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO2) or nitric oxide (NO). The presence of the hydroxyl group can also influence fragmentation, potentially through the loss of a water molecule, especially in conjunction with other fragmentation processes.

A plausible fragmentation cascade could involve the initial loss of the acetyl radical, followed by the elimination of the nitro group. Alternatively, the loss of the nitro group could be the primary fragmentation step, followed by further degradation of the molecule. The interplay of these functional groups would lead to a characteristic fragmentation pattern, providing valuable information for the structural elucidation of this and related compounds. The interpretation of such spectra relies on identifying the mass-to-charge ratio of the precursor and fragment ions to piece together the molecule's structure.

Table 1: Postulated MS/MS Fragmentation of Acetamide, N-(3-hydroxy-4-nitrophenyl)-

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 197 [M+H]+ | Ion corresponding to the loss of the acetyl group | C2H2O |

| 197 [M+H]+ | Ion corresponding to the loss of the nitro group | NO2 |

| 197 [M+H]+ | Ion corresponding to the loss of nitric oxide | NO |

| 197 [M+H]+ | Ion corresponding to the loss of water | H2O |

Note: This table is based on theoretical fragmentation patterns and awaits experimental verification.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by conventional methods. For a small molecule like Acetamide, N-(3-hydroxy-4-nitrophenyl)-, MALDI-TOF analysis would be expected to produce a strong signal for the intact molecular ion, likely as a protonated species [M+H]+.

The choice of matrix is crucial in MALDI-TOF analysis. For nitroaromatic compounds, matrices such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are often employed. These matrices effectively absorb the laser energy and facilitate the desorption and ionization of the analyte molecule with minimal fragmentation. It has been noted that some nitro-aromatic compounds can exhibit artifacts in MALDI-TOF spectra, such as the splitting of peaks, which can aid in their identification. researchgate.net

While specific MALDI-TOF studies on Acetamide, N-(3-hydroxy-4-nitrophenyl)- are not prominent in the literature, the technique holds promise for the rapid and accurate determination of its molecular weight. Furthermore, MALDI-TOF coupled with tandem mass spectrometry (TOF/TOF) could provide detailed structural information through post-source decay or collision-induced dissociation of the molecular ion. The ability of MALDI to handle complex mixtures also suggests its utility in analyzing this compound in various sample matrices. Recent advancements in MALDI-TOF combined with techniques like trapped ion mobility spectrometry (TIMS) have even enabled the separation and differentiation of structural isomers in the gas phase, a capability that would be highly relevant for distinguishing between Acetamide, N-(3-hydroxy-4-nitrophenyl)- and its isomers. chemrxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of Acetamide, N-(3-hydroxy-4-nitrophenyl)- is expected to be dominated by transitions associated with the nitrophenol chromophore. Nitrophenols typically exhibit strong absorption bands in the UV and visible regions of the electromagnetic spectrum due to π → π* and n → π* transitions. nih.govrsc.org

The electronic spectrum of nitrophenols is significantly influenced by the position of the nitro group relative to the hydroxyl group, as well as by the pH of the solution. For instance, 3-nitrophenol (B1666305) displays a λmax around 275 nm and a second, broader absorption band extending into the visible region with a λmax at approximately 340 nm, which is responsible for its pale yellow color. rsc.org The absorption profiles of nitrophenols show distinct peaks in the blue-to-UV region, with clear differences between the protonated and deprotonated forms. nih.gov The absorption peaks of protonated nitrophenols are considerably blue-shifted compared to their deprotonated counterparts. nih.gov

For Acetamide, N-(3-hydroxy-4-nitrophenyl)-, the acetamido group, being an electron-donating group, would likely influence the energy of the electronic transitions. The interaction between the hydroxyl, nitro, and acetamido groups would modulate the energy levels of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted nitrophenol. The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are expected to be the most intense. The n → π* transitions, involving the excitation of a non-bonding electron to an antibonding π* orbital, are generally of lower intensity. The solvent environment can also play a role, with polar solvents potentially causing shifts in the absorption bands. rsc.org

Table 2: Expected UV-Vis Absorption Characteristics of Acetamide, N-(3-hydroxy-4-nitrophenyl)-

| Type of Transition | Expected Wavelength Region | Molar Absorptivity (ε) | Notes |

| π → π | 250-350 nm | High | Associated with the aromatic system and nitro group. |

| n → π | 350-450 nm | Low to Moderate | Involving non-bonding electrons on oxygen and nitrogen atoms. |

Note: The exact λmax values would require experimental measurement.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of Acetamide, N-(3-hydroxy-4-nitrophenyl)- has not been reported, extensive crystallographic data is available for its isomer, N-(4-hydroxy-3-nitrophenyl)acetamide, providing a valuable platform for comparative structural analysis. nih.gov

The crystal structure of N-(4-hydroxy-3-nitrophenyl)acetamide reveals that the molecule is not perfectly planar. The acetamido group is twisted out of the plane of the phenyl ring by 9.0 (2)°, and the nitro group is twisted by 11.8 (2)°. nih.gov This deviation from planarity is a common feature in substituted benzene derivatives and is influenced by steric and electronic interactions between the substituents.

Table 3: Torsion Angles of N-(4-hydroxy-3-nitrophenyl)acetamide and Related Isomers

| Compound | Functional Group | Torsion Angle (°) | Reference |

| N-(4-hydroxy-3-nitrophenyl)acetamide | Acetamido Group | 9.0 (2) | nih.gov |

| N-(4-hydroxy-3-nitrophenyl)acetamide | Nitro Group | 11.8 (2) | nih.gov |

| N-(4-hydroxy-2-nitrophenyl)acetamide | - | More Planar | nih.gov |

| N-(4-methoxy-2-nitrophenyl)acetamide | Acetamido Group | 25.4 (5) | nih.gov |

| N-(4-methoxy-2-nitrophenyl)acetamide | Nitro Group | -12.8 (5) | nih.gov |

Hydrogen bonding plays a crucial role in dictating the solid-state structure of molecules containing hydrogen bond donors and acceptors. In the crystal structure of N-(4-hydroxy-3-nitrophenyl)acetamide, the N-H group of the acetamido moiety forms an intermolecular hydrogen bond with the oxygen atom of the acetamido group of an adjacent molecule. nih.gov The hydroxyl group participates in a bifurcated hydrogen bond, with an intramolecular component to the adjacent nitro group and an intermolecular component to a nitro oxygen atom of a neighboring molecule. nih.gov

The study of supramolecular structures in isomeric compounds reveals that subtle changes in the substitution pattern can lead to vastly different packing arrangements. nih.govnih.gov For example, in a series of isomeric 2-chloro-N-(nitrophenyl)nicotinamides, the supramolecular assembly changes from chains of fused rings to simple chains depending on the position of the nitro group. nih.gov The understanding of these packing motifs is central to the field of crystal engineering, which seeks to design new materials with desired properties based on predictable intermolecular interactions. The crystal packing of Acetamide, N-(3-hydroxy-4-nitrophenyl)- would be expected to be influenced by a similar interplay of hydrogen bonding and other weak interactions, leading to a unique supramolecular architecture.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and behavior of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure and Optical Properties

Furthermore, Time-Dependent DFT (TD-DFT) is a common extension of this method used to predict electronic absorption spectra, which is crucial for understanding the optical properties of a compound. Such calculations could identify the wavelengths of maximum absorption and the nature of the electronic transitions involved. However, specific DFT studies detailing these properties for Acetamide (B32628), N-(3-hydroxy-4-nitrophenyl)- have not been reported.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap typically signifies high chemical reactivity and low kinetic stability. nih.gov

Analysis of the spatial distribution of the HOMO and LUMO electron densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. For Acetamide, N-(3-hydroxy-4-nitrophenyl)-, this analysis would pinpoint which parts of the molecule are most likely to participate in chemical reactions. Despite its utility, specific calculations of the HOMO-LUMO gap and orbital distributions for this compound are not available in the reviewed literature.

Molecular Orbital Theory Applications (e.g., AM1-MO) for Chemical Property Prediction

Semi-empirical methods, such as Austin Model 1 (AM1), a type of Molecular Orbital (MO) theory, offer a computationally less intensive alternative to ab initio methods like DFT for predicting molecular properties. These methods are parameterized using experimental data to provide rapid calculations of heats of formation, bond orders, and other chemical properties for large organic molecules. While AM1-MO could be used to predict various properties of Acetamide, N-(3-hydroxy-4-nitrophenyl)-, no specific studies employing this or related semi-empirical methods for this purpose have been published.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For Acetamide, N-(3-hydroxy-4-nitrophenyl)-, docking simulations could be performed to assess its binding affinity and interaction patterns with various biological targets, such as enzymes implicated in disease pathways. The simulations would identify key interactions like hydrogen bonds and hydrophobic contacts between the ligand and the active site of the protein. This information is vital for structure-based drug design. To date, no molecular docking studies featuring Acetamide, N-(3-hydroxy-4-nitrophenyl)- as a ligand have been reported in scientific publications.

Biological Activity and Mechanistic Investigations

Antimicrobial Activity Studies

Acetamide (B32628) derivatives have been identified as possessing notable antimicrobial properties. Research into these compounds includes assessments of their efficacy against a spectrum of bacterial and fungal pathogens, exploration of their mechanisms of action, and the influence of structural modifications, such as halogenation, on their bioactivity.

Studies have demonstrated the antibacterial potential of acetamide derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For instance, acetamides have shown inhibitory activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with observed zones of inhibition ranging from 7 to 36 mm in agar diffusion assays. nih.gov

A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been specifically evaluated for its activity against Klebsiella pneumoniae, a significant Gram-negative pathogen. nih.govbohrium.com This derivative demonstrated bactericidal activity, with both its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determined to be 512 µg/mL for all tested K. pneumoniae strains. nih.gov The precursor molecule, N-(4-fluoro-3-nitrophenyl)acetamide, was found to be less potent, with a MIC of 1024 µg/mL, highlighting the impact of the chloro group on antibacterial efficacy. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 1024 | Not Reported |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | 512 |

The antifungal potential of acetamide derivatives has also been a subject of investigation. While some compounds like N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the introduction of a chloro atom to create 2-chloro-N-(2-hydroxyphenyl) acetamide resulted in a compound capable of inhibiting 96.6% of C. albicans strains. nih.gov This underscores the critical role of specific structural features in conferring antifungal properties. Candida albicans and Aspergillus niger are common targets for the development of novel antifungal agents. ijbpsa.comnih.govnih.gov

The mechanism by which these compounds exert their antimicrobial effects is thought to involve the disruption of essential bacterial structures. Molecular docking analyses for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggest that it acts by inhibiting a penicillin-binding protein (PBP). nih.gov PBPs are crucial enzymes for the synthesis and maintenance of the bacterial cell wall. nih.gov By inhibiting this enzyme, the compound is believed to cause destabilization of the cell wall, leading to cell lysis and the release of cytoplasmic contents, ultimately resulting in bacterial death. nih.gov

The presence of halogen substituents on the acetamide scaffold appears to be a key determinant of antimicrobial potency. nih.gov The introduction of a halogen atom can increase the lipophilicity of a molecule, potentially enhancing its ability to permeate microbial cell membranes. nih.govnih.gov

A direct comparison between N-(4-fluoro-3-nitrophenyl)acetamide (MIC of 1024 µg/mL) and its chlorinated counterpart, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (MIC of 512 µg/mL), against K. pneumoniae revealed that the addition of the chloro atom doubled the compound's antibacterial activity. nih.gov Similarly, the addition of a chloro atom to N-(2-hydroxyphenyl) acetamide was essential for its biological activity against C. albicans. nih.gov This pattern, where antimicrobial activity correlates with the nature of the halogen (Br > Cl > F), has been observed in other classes of antimicrobial compounds as well. nih.gov The electron-withdrawing features and steric effects of halogens can modulate ligand-receptor interactions, which may further contribute to their enhanced bioactivity. nih.gov

Anticancer and Cytotoxic Potential of Related Acetamide Derivatives

In addition to antimicrobial research, various acetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. These studies often involve screening against a panel of human cancer cell lines to determine their cytotoxic effects and to identify structure-activity relationships. chemrxiv.orgnih.gov

A range of novel acetamide derivatives have demonstrated cytotoxic activity against several human cancer cell lines. For example, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were tested against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cells. sid.ir One of the most active derivatives, compound 8a, which features an ortho-chlorine moiety on the phenyl ring, showed a potent IC50 value of 1.3 µM against Hela cells. sid.ir

Another study on chalcone acetamide derivatives identified compound 8h, containing a pyrrolidine group, as a significant cell growth inhibitor against breast cancer cells (MCF-7) and colon cancer cells (HCT116). chemrxiv.org Furthermore, certain 2-(pyridin-4-ylimino)acetamide derivatives showed high activity against A549 and other cancer cell lines, with compounds 4c and 4e being the most active against all tested cells. globalresearchonline.netresearchgate.net The data below summarizes the cytotoxic activity (IC50 values) of selected acetamide derivatives against various cancer cell lines.

| Derivative Type | Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| N-phenylthiazolyl-phenylacetamido acetamide | 8a | Hela | Cervical | 1.3 |

| N-phenylthiazolyl-phenylacetamido acetamide | 8a | U87 | Glioblastoma | 2.5 |

| N-phenylthiazolyl-phenylacetamido acetamide | 8a | A549 | Lung | 10.1 |

| N-phenylthiazolyl-phenylacetamido acetamide | 8e | Hela | Cervical | 2.6 |

| N-phenylthiazolyl-phenylacetamido acetamide | 8e | U87 | Glioblastoma | 4.3 |

| N-phenylthiazolyl-phenylacetamido acetamide | 8e | A549 | Lung | 15.6 |

| Chalcone Acetamide | 8h | MCF-7 | Breast | 15.54 |

| Chalcone Acetamide | 8h | A549 | Lung | 17.08 |

| Chalcone Acetamide | 8h | HCT116 | Colon | 18.06 |

| Chalcone Acetamide | 8j | A549 | Lung | 45.35 |

| Chalcone Acetamide | 8j | HCT116 | Colon | 15.19 |

Induction of Apoptotic Pathways

While direct studies on the apoptotic effects of Acetamide, N-(3-hydroxy-4-nitrophenyl)- are not extensively detailed in available literature, research on structurally related compounds provides insight into potential mechanisms. One such related compound, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR), is known to induce apoptosis in various malignant cells, including human prostate carcinoma (HPC) cells nih.gov.

Investigations into 4HPR's mechanism reveal its ability to induce apoptosis is associated with an increase in the level of reactive oxygen species (ROS) nih.gov. In androgen-dependent LNCaP prostate cancer cells, the apoptotic effects of 4HPR could be suppressed by antioxidants, highlighting the critical role of ROS generation in its cell-death-inducing pathway. This suggests that compounds with a similar N-(hydroxyphenyl)acetamide structure may exert biological effects through the generation of oxidative stress, which in turn can trigger downstream apoptotic events like caspase activation and changes in mitochondrial membrane potential. Additionally, 4HPR has been shown to modulate the expression of apoptosis-related genes such as p21, c-myc, and c-jun, which may also contribute to its ability to induce apoptosis nih.gov.

Antiviral Activity Research on Related Compounds

Inhibition of Virus Growth (e.g., H5N1)

The highly pathogenic H5N1 avian influenza virus represents a significant public health concern, driving research into novel antiviral agents. A key target for anti-influenza drugs is the viral enzyme neuraminidase, which is essential for the release of progeny virions from infected host cells and the subsequent spread of the virus nih.govresearchgate.net.

Research has focused on developing neuraminidase inhibitors that can effectively block this process. While adamantane derivatives, another class of antivirals, have been used, they are known for the rapid development of drug resistance nih.gov. Consequently, neuraminidase inhibitors like oseltamivir (Tamiflu) and zanamivir (Relenza) are considered more appropriate for preventing and treating H5N1 infections ui.ac.idresearchgate.net.

The emergence of oseltamivir-resistant H5N1 strains has made the development of alternative antivirals a public health priority eurekalert.org. Studies have shown that novel compounds can be effective against both wild-type and oseltamivir-resistant H5N1 strains. For instance, the prodrug CS-8958, a neuraminidase inhibitor, demonstrated potent activity against seasonal influenza and was also found to be highly effective for the treatment and prophylaxis of H5N1 infections in animal models, including against resistant mutants eurekalert.org. Research into other novel derivatives, including boron-containing oseltamivir derivatives, has also shown promise, with some compounds exhibiting greater potency than oseltamivir against resistant H5N1 strains nih.gov. These findings underscore the continuous effort to identify and develop new chemical entities, potentially including acetamide derivatives, that can effectively inhibit the growth of dangerous viral pathogens like H5N1.

Anticonvulsant Properties of Imidazole-Acetamide Derivatives

A significant area of research involves the synthesis and evaluation of imidazole-acetamide derivatives for their potential anticonvulsant properties. The imidazole nucleus is a key heterocyclic structure found in many biologically active compounds proquest.comresearchgate.net.

One study involved the synthesis of a novel series of ten N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides, which were screened for anticonvulsant activity benthamdirect.com. Several of these compounds showed significant activity at a dose of 100 mg/kg, delaying the onset of convulsions and, in some cases, decreasing the duration of seizures. The activity of the most promising compounds was comparable to the standard drug, diazepam benthamdirect.com. Another study focused on derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide, with molecular docking studies suggesting interaction with the GABA receptor proquest.com. Structure-activity relationship studies indicated that compounds with an electron-withdrawing group tended to have higher anticonvulsant activity proquest.com.

The table below summarizes the anticonvulsant activity of selected novel imidazole-acetamide derivatives from the research.

| Compound ID | Onset of Convulsion (min) | Duration of Seizure (sec) |

| Control | 4.25 ± 0.47 | 40.50 ± 2.38 |

| Diazepam (Std.) | 9.00 ± 0.40 | 18.50 ± 1.50 |

| 5g | 8.50 ± 0.28 | 20.00 ± 1.22 |

| 5a | 7.25 ± 0.47 | 25.25 ± 1.70 |

| 5d | 7.50 ± 0.28 | 27.75 ± 2.21 |

| 5h | 7.75 ± 0.47 | 28.50 ± 1.50 |

| 5i | 7.50 ± 0.28 | 29.25 ± 1.70 |

| 5j | 7.75 ± 0.47 | 29.50 ± 1.50 |

| Data derived from a study on N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides, showing mean ± SEM. Compound 5g was identified as the most active molecule. benthamdirect.com |

General Pharmacological Interests and Molecular Target Interactions

Interaction with Enzymes and Receptors

Derivatives of N-arylacetamide have been investigated for their interactions with a variety of enzymes and receptors, indicating a broad pharmacological potential. These interactions are often inhibitory, where the compound binds to an enzyme and reduces its activity.

Digestive Enzymes: Certain N-arylacetamide derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase. nih.gov These enzymes are involved in carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia, a key factor in diabetes mellitus.

Urease: Hybrid derivatives of cysteine and N-arylacetamide have been designed as potent urease inhibitors researchgate.net. Urease is an enzyme produced by bacteria like Helicobacter pylori, and its inhibition is a therapeutic strategy for treating gastritis and peptic ulcers researchgate.net.

Arylacetamide Deacetylase (AADAC): AADAC is a major enzyme in the liver that catalyzes the hydrolysis of drugs containing amide structures nih.gov. Understanding how different compounds interact with and potentially inhibit this enzyme is crucial in drug development to predict and manage drug metabolism.

GABA Receptor: In the context of anticonvulsant activity, molecular docking studies on certain N-phenyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives have explored their binding affinity for the GABA receptor, a key target for antiepileptic drugs proquest.com.

Modulatory Effects on Enzyme Activity

The interaction of acetamide derivatives with enzymes often leads to a modulation of their catalytic activity, typically inhibition. The nature and potency of this inhibition can be characterized through kinetic studies and the determination of IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%).

An irreversible inhibitor inactivates an enzyme by bonding covalently to the active site, while a reversible inhibitor does so through noncovalent interactions and can dissociate from the enzyme libretexts.org. Reversible inhibitors can be further classified:

Competitive inhibitors resemble the substrate and compete for the same active site teachmephysiology.com.

Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its efficiency libretexts.orgteachmephysiology.com.

Studies on diversified N-arylacetamides as inhibitors of α-glucosidase and α-amylase have demonstrated significant modulatory effects. Several synthesized compounds showed lower IC₅₀ values than the standard drug acarbose, indicating higher potency nih.gov.

The table below presents the inhibitory potency (IC₅₀) of selected N-arylacetamide derivatives against α-glucosidase and α-amylase.

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| Acarbose (Standard) | 58.8 | 17.0 |

| 12i | 25.88 | 7.52 |

| 12k | 30.45 | 9.04 |

| 12g | 35.12 | 10.25 |

| 12c | 40.24 | 12.35 |

| 12a | 46.25 | 15.06 |

| Data from a study on 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides. nih.gov |

Enzyme kinetic studies revealed that the most potent compound, 12i, acted as a non-competitive inhibitor of α-glucosidase and a competitive inhibitor of α-amylase nih.gov. Similarly, cysteine-N-arylacetamide derivatives have been shown to be highly potent urease inhibitors, with one compound exhibiting an IC₅₀ value of 0.35 µM, making it 60 times more potent than the standard inhibitor thiourea researchgate.net. These findings highlight the significant potential of acetamide-based structures to modulate the activity of key biological enzymes.

Influence of Functional Groups on Redox State of Biological Systems

The chemical structure of Acetamide, N-(3-hydroxy-4-nitrophenyl)-, featuring both a hydroxyl (-OH) and a nitro (-NO2) group on the phenyl ring, suggests a significant potential to influence the redox state of biological systems. Phenolic compounds, in general, are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. This activity is influenced by the nature and position of other substituents on the aromatic ring.

The presence of the electron-withdrawing nitro group is expected to modulate the antioxidant capacity of the hydroxyl group. While detailed studies on the specific redox properties of Acetamide, N-(3-hydroxy-4-nitrophenyl)- are limited, research on related N-ferrocenyl-methyl-N-(nitrophenyl)-acetamides has shown that these compounds exhibit scavenging activity against superoxide anion radicals. srce.hr The mechanism of action for similar phenolic compounds often involves the transfer of a proton followed by an electron, leading to the reduction of reactive oxygen species. srce.hr

In biological systems, the balance between oxidized and reduced forms of molecules, such as the glutathione disulfide (GSSG) to reduced glutathione (GSH) ratio, is critical for maintaining cellular homeostasis. srce.hr Compounds that can influence this ratio are of significant interest. The inhibition of enzymes like glutathione reductase, which is responsible for reducing GSSG to GSH, can lead to an increase in oxidative stress. srce.hr Therefore, understanding how the functional groups of Acetamide, N-(3-hydroxy-4-nitrophenyl)- interact with key components of the cellular redox system is an important area for further investigation.

Applications as Probes in Biochemical Assays

While specific applications of Acetamide, N-(3-hydroxy-4-nitrophenyl)- as a probe in biochemical assays are not extensively documented, compounds with similar structural motifs, particularly nitrophenols, have been utilized in various analytical methods. For instance, the release of a nitrophenol moiety can be monitored spectrophotometrically, making it a useful reporter in enzyme assays.

The potential for Acetamide, N-(3-hydroxy-4-nitrophenyl)- to be used as a probe would depend on its specific reactivity and spectral properties. For example, if the compound undergoes a change in fluorescence or absorbance upon binding to a biological target or as a result of an enzymatic reaction, it could be developed into a useful analytical tool. Further research is needed to explore these potential applications.

Interactions with Biological Systems and Metabolization

The interaction of Acetamide, N-(3-hydroxy-4-nitrophenyl)- with biological systems, including its metabolism by microorganisms and plants, is a critical aspect of its environmental fate and biological activity. Studies on related isomers provide valuable insights into the potential metabolic pathways of this compound.

Microbial Degradation and Biotransformation Products